Methylsulfate
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Overview
Description
Methylsulfate is an organosulfate oxoanion that is the conjugate base of methyl sulfate. It is a major species at pH 7.3 and has the molecular formula CH₃O₄S. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsulfate can be synthesized through the reaction of methanol with sulfur trioxide or chlorosulfonic acid. The reaction typically involves the following steps:
- Methanol reacts with sulfur trioxide to form methyl hydrogen sulfate.
- Methyl hydrogen sulfate is then neutralized with a base to produce methyl sulfate(1-).
Industrial Production Methods: In industrial settings, methyl sulfate(1-) is produced by the direct sulfation of methanol using sulfur trioxide or chlorosulfonic acid. The process is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methylsulfate undergoes various chemical reactions, including:
Substitution Reactions: It can act as a methylating agent in nucleophilic substitution reactions.
Hydrolysis: this compound can be hydrolyzed to produce methanol and sulfuric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent under mild conditions.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Major Products Formed:
Substitution Reactions: The major products are methylated derivatives of the nucleophile.
Hydrolysis: The major products are methanol and sulfuric acid.
Scientific Research Applications
Methylsulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a methylating agent in organic synthesis.
Biology: It is used in the study of methylation processes in biological systems.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl sulfate(1-) involves its ability to act as a methylating agent. It transfers a methyl group to nucleophiles, resulting in the formation of methylated products. This process is facilitated by the presence of a strong electrophilic center in the methyl sulfate(1-) molecule, which attracts nucleophiles and promotes the transfer of the methyl group .
Comparison with Similar Compounds
Dimethyl sulfate: Another methylating agent with similar properties but higher toxicity.
Ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl bisulfate: An intermediate in the hydrolysis of dimethyl sulfate.
Uniqueness: Methylsulfate is unique due to its relatively lower toxicity compared to dimethyl sulfate and its ability to act as an effective methylating agent in various chemical reactions. Its stability and ease of handling make it a preferred choice in many industrial and research applications .
Properties
CAS No. |
21228-90-0 |
---|---|
Molecular Formula |
CH3O4S- |
Molecular Weight |
111.1 g/mol |
IUPAC Name |
methyl sulfate |
InChI |
InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)/p-1 |
InChI Key |
JZMJDSHXVKJFKW-UHFFFAOYSA-M |
SMILES |
COS(=O)(=O)[O-] |
Canonical SMILES |
COS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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